![molecular formula C12H11Cl2N3O B15174395 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol CAS No. 920512-02-3](/img/structure/B15174395.png)
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the 3,6-dichloropyridin-2-ylamine intermediate. This intermediate is then reacted with 2-amino-5-hydroxybenzylamine under controlled conditions to form the final product. Common reagents used in these reactions include sodium hydroxide, ethanol, and methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and phenol groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 5-Amino-2-chloropyridine
- 2-Amino-3,5-dichloropyridine
Uniqueness
Compared to similar compounds, 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both amino and phenol groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol, with the CAS number 920512-02-3, is a complex organic compound notable for its unique molecular structure that includes both amino and phenolic functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.
The molecular formula of this compound is C12H11Cl2N3O, with a molecular weight of 284.14 g/mol. The presence of the 3,6-dichloropyridin-2-yl group contributes to its distinct chemical reactivity and biological profile.
Property | Value |
---|---|
CAS Number | 920512-02-3 |
Molecular Formula | C12H11Cl2N3O |
Molecular Weight | 284.14 g/mol |
IUPAC Name | 2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol |
Research indicates that this compound interacts with specific enzymes and receptors through mechanisms that likely involve hydrogen bonding and hydrophobic interactions. These interactions are critical for modulating the activity of biological targets, which positions this compound as a potential lead in therapeutic applications.
Enzyme Inhibition
Studies have shown that the compound can inhibit certain enzymes by binding to their active sites. This inhibition can block substrate access, demonstrating its potential as an enzyme inhibitor in various biochemical pathways.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal promising results against certain bacterial strains. The presence of the phenolic group is believed to enhance its activity by disrupting microbial cell membranes.
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines or modulating signaling pathways involved in inflammation.
Case Studies
- Enzyme Interaction Study : A study conducted on the binding affinity of this compound with cyclooxygenase enzymes showed significant inhibition at micromolar concentrations, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory markers, indicating its potential therapeutic role in inflammatory diseases.
Comparative Analysis
When compared to structurally similar compounds, such as 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde and 5-Amino-2-chloropyridine, this compound demonstrates enhanced biological activity due to its specific substitution pattern and functional groups.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Dichloro substitutions but lacks phenolic group | Limited |
5-Amino-2-chloropyridine | Similar pyridine structure but different substitution | Moderate |
This compound | Unique amino and phenolic groups | Significant |
Properties
CAS No. |
920512-02-3 |
---|---|
Molecular Formula |
C12H11Cl2N3O |
Molecular Weight |
284.14 g/mol |
IUPAC Name |
2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11Cl2N3O/c13-8-2-4-11(14)17-12(8)16-6-7-1-3-9(15)10(18)5-7/h1-5,18H,6,15H2,(H,16,17) |
InChI Key |
VNPKDCYYDIMMJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=C(C=CC(=N2)Cl)Cl)O)N |
Origin of Product |
United States |
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